molecular formula C9H11ClFNO3 B6592501 2-Fluoro-L-tyrosine hydrochloride CAS No. 2097073-16-8

2-Fluoro-L-tyrosine hydrochloride

Cat. No.: B6592501
CAS No.: 2097073-16-8
M. Wt: 235.64 g/mol
InChI Key: MVBVOABWDNQILK-QRPNPIFTSA-N
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Description

2-Fluoro-L-tyrosine hydrochloride is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenolic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-L-tyrosine hydrochloride typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using tyrosine phenol-lyase from Citrobacter freundii. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-L-tyrosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mushroom tyrosinase in the presence of oxygen.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: 6-Fluoro-L-dopa.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-L-tyrosine hydrochloride involves its incorporation into proteins and enzymes, where it can affect their structure and function. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with molecular targets such as superoxide dismutase . This can lead to alterations in enzymatic activity and metabolic pathways.

Comparison with Similar Compounds

Comparison: 2-Fluoro-L-tyrosine hydrochloride is unique due to its specific fluorination pattern, which can result in different biochemical properties and applications compared to other fluorinated tyrosine derivatives. For instance, 3-Fluoro-L-tyrosine targets different molecular pathways and has distinct pharmacokinetic properties .

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVOABWDNQILK-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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